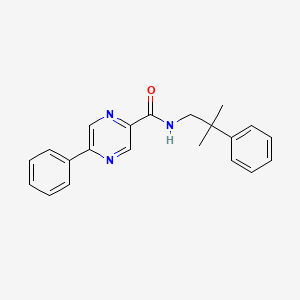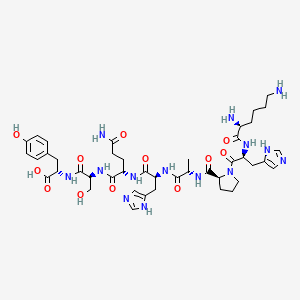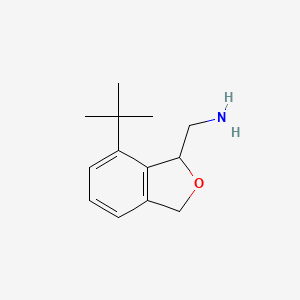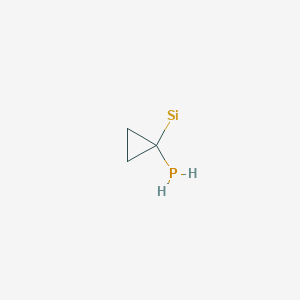
10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine is a compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is part of the phenoxazine family, known for their applications in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine typically involves the reaction of phenoxazine with 4-((2-ethylhexyl)oxy)phenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where phenoxazine is coupled with 4-((2-ethylhexyl)oxy)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxazine-10-oxide, while substitution reactions can produce various phenoxazine derivatives with different functional groups.
科学的研究の応用
10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron transport properties.
Photovoltaics: It is employed in the fabrication of organic solar cells, where it acts as a donor material in bulk-heterojunction structures.
Biomedical Research: Phenoxazine derivatives have shown potential in biomedical applications, including as fluorescent probes for imaging and as therapeutic agents.
Material Science: The compound is used in the synthesis of donor-acceptor conjugated polymers, which are essential for various advanced material applications.
作用機序
The mechanism of action of 10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine involves its interaction with molecular targets through electron transfer processes. The compound’s phenoxazine core facilitates efficient electron transport, making it suitable for applications in organic electronics and photovoltaics. In biological systems, the compound can interact with cellular components, leading to fluorescence, which is useful for imaging applications.
類似化合物との比較
Similar Compounds
4-((2-Ethylhexyl)oxy)phenylboronic acid: Used in similar synthetic applications.
Phenoxazine-10-oxide: An oxidized form of phenoxazine with different properties.
10-Phenylphenoxazine: A simpler derivative with fewer substituents.
Uniqueness
10-(4-((2-Ethylhexyl)oxy)phenyl)-10h-phenoxazine stands out due to its unique combination of the phenoxazine core and the 4-((2-ethylhexyl)oxy)phenyl group. This combination enhances its solubility and electron transport properties, making it highly effective in organic electronics and photovoltaic applications .
特性
CAS番号 |
901791-71-7 |
|---|---|
分子式 |
C26H29NO2 |
分子量 |
387.5 g/mol |
IUPAC名 |
10-[4-(2-ethylhexoxy)phenyl]phenoxazine |
InChI |
InChI=1S/C26H29NO2/c1-3-5-10-20(4-2)19-28-22-17-15-21(16-18-22)27-23-11-6-8-13-25(23)29-26-14-9-7-12-24(26)27/h6-9,11-18,20H,3-5,10,19H2,1-2H3 |
InChIキー |
PSJVGYUURONPSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)


![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)

![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
